molecular formula C9H10N2 B12093656 (2-Amino-3-methylphenyl)acetonitrile

(2-Amino-3-methylphenyl)acetonitrile

Cat. No.: B12093656
M. Wt: 146.19 g/mol
InChI Key: QTYRTNRMFUZQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Aryl Acetonitriles and Anilines

The chemical identity and reactivity of (2-Amino-3-methylphenyl)acetonitrile are best understood by examining its constituent parts.

Substituted Aryl Acetonitriles

This class of compounds, with the parent molecule being phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide), are organic compounds where an acetonitrile (B52724) group (-CH₂CN) is attached to an aromatic ring. wikipedia.org They are highly valuable in organic synthesis for several reasons:

Versatile Precursors: The nitrile group (C≡N) is a gateway to numerous other functional groups. It can be hydrolyzed to form phenylacetic acids, undergo a Pinner reaction to yield esters, or be reduced to produce phenethylamines. wikipedia.org

Active Methylene (B1212753) Group: The methylene bridge (-CH₂-) adjacent to both the aromatic ring and the electron-withdrawing nitrile group contains acidic protons. This "active methylene unit" can be deprotonated by a base, allowing for a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation. wikipedia.org

Broad Applications: Due to their reactivity, aryl acetonitriles are key starting materials in the production of a wide array of commercial products, including pharmaceuticals (e.g., methylphenidate, phenobarbital, disopyramide), fragrances, and fungicides. wikipedia.org The synthesis of these nitriles can be achieved through various methods, including the reaction of benzyl halides with alkali cyanides, a classic approach demonstrated in the synthesis of p-methoxyphenylacetonitrile. orgsyn.org

Anilines

The aniline (B41778) moiety, an amino group attached to a benzene (B151609) ring, is a cornerstone of medicinal chemistry and materials science. The 2-amino-3-methylphenyl group of the title compound is a substituted aniline (specifically, a derivative of m-toluidine).

Fundamental Building Blocks: Anilines are fundamental precursors in the synthesis of dyes, polymers, and pharmaceuticals. The amino group (-NH₂) is a potent nucleophile and can readily undergo reactions like acylation, alkylation, and diazotization, the last of which allows the amino group to be replaced by a wide variety of other substituents.

Influence on Bioactivity: In a pharmaceutical context, the aniline substructure is a common feature in bioactive molecules and is often considered a component of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The specific substitution pattern on the aniline ring is critical, as it dictates the molecule's electronic properties, lipophilicity, and three-dimensional shape, all of which influence its interaction with biological receptors.

Significance as a Privileged Scaffold and Synthetic Intermediate

The combination of the aniline and aryl acetonitrile functionalities in a single molecule makes this compound a promising candidate for complex molecule synthesis.

Synthetic Intermediate

Being bifunctional, the compound offers at least two distinct points of reactivity. wikipedia.orgoiirj.org This dual nature makes it an attractive building block for creating nitrogen-containing heterocyclic compounds, which are ubiquitous in drug molecules. mdpi.comresearchgate.net A hypothetical synthetic route could involve the amino group reacting with a ketone or aldehyde to form an imine, followed by an intramolecular reaction involving the nitrile group or the adjacent active methylene to form a new ring system. Such strategies are common in the synthesis of heterocycles from α-aminonitriles. oiirj.orgresearchgate.net

Privileged Scaffold

The term "privileged scaffold" describes molecular cores that appear in numerous biologically active compounds, often showing affinity for different types of receptors. The aniline framework is a classic example. The 2-amino-3-methylphenyl portion of the molecule presents a specific spatial arrangement of hydrogen bond donors (the amino group) and lipophilic regions (the methyl group and phenyl ring). This defined geometry can be exploited by medicinal chemists to design new molecules that fit into the binding pockets of specific proteins. By using this compound as a starting point, chemists could potentially generate a library of diverse compounds for screening in drug discovery programs. Research into related structures like amino-dicyanopyridines has shown that such cores can be potent ligands for biological targets like adenosine (B11128) receptors. nih.gov

Overview of Related Chemical Structures and Their Research Trajectories

The potential applications of this compound can be inferred from the established research on its isomers and analogues.

Isomers: The positional isomers of this compound are known and used in chemical synthesis. For instance, (3-Methylphenyl)acetonitrile (CAS 2947-60-6), also called m-tolylacetonitrile, is a commercially available reagent where the amino group is absent. bldpharm.comnist.gov Another isomer, 2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9), moves the amino group to the meta position, altering the electronic and steric environment of the reactive sites. bldpharm.com The availability and utility of these isomers underscore the synthetic value of the tolylacetonitrile framework.

Functional Analogues: A very close structural relative is 2-Amino-3-methylbenzyl alcohol (CAS 57772-50-6), which has a hydroxymethyl group (-CH₂OH) in place of the cyanomethyl group. sigmaaldrich.com It is sold as a solid for use in chemical synthesis, indicating that the 2-amino-3-methylphenyl scaffold itself is a useful and accessible building block. sigmaaldrich.com

Research Trajectories: The research on related nitrile-containing heterocycles points toward a clear trend in drug discovery. For example, extensive work has been done on the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines and thieno[2,3-b]pyridines as potential treatments for epilepsy by targeting adenosine receptors. nih.govtandfonline.com These complex molecules are often built using multicomponent reactions starting from simpler nitrile-containing building blocks. nih.govtandfonline.com This suggests a potential and valuable research trajectory for this compound would be to serve as a precursor for novel heterocyclic systems with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound Note: As this specific isomer is not widely documented, properties are based on its molecular formula and data from closely related isomers.

Property Value Source
Molecular Formula C₉H₁₀N₂ wikipedia.orgnih.gov
Molecular Weight 146.19 g/mol nih.gov
IUPAC Name This compound -

Table 2: Comparison of this compound and Related Aryl Acetonitriles

Compound Name CAS Number Key Features/Applications Source
This compound Not Available Bifunctional building block for heterocycle synthesis. -
Phenylacetonitrile (Benzyl Cyanide) 140-29-4 Precursor to pharmaceuticals, fragrances, and other chemicals; contains an active methylene group. wikipedia.org
(3-Methylphenyl)acetonitrile 2947-60-6 Commercially available synthetic intermediate. nist.govamadischem.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(3-Aminophenyl)acetonitrile
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
2-Amino-3-methylbenzyl alcohol
(3-Methylphenyl)acetonitrile
(3-Methoxyphenyl)acetonitrile
Aniline
Benzyl cyanide
Disopyramide
Methylphenidate
p-Methoxyphenylacetonitrile
Phenobarbital
Phenylacetonitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-amino-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3

InChI Key

QTYRTNRMFUZQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 3 Methylphenyl Acetonitrile and Analogues

Direct Synthetic Approaches to α-Aryl Acetonitriles with ortho-Amino and meta-Methyl Substituents

Direct approaches aim to construct the α-aryl acetonitrile (B52724) scaffold in a minimum number of steps, often by forming the crucial aryl-C(H)CN bond or by direct introduction of the cyano group.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation remains a cornerstone for the synthesis of nitriles. This can be achieved through the substitution of a suitable leaving group on the benzylic carbon or through multicomponent reactions that assemble the final product from simple precursors.

One of the most classic and efficient methods for preparing α-aminonitriles is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide (KCN, NaCN). nih.govwikipedia.org For the synthesis of (2-Amino-3-methylphenyl)acetonitrile, this would conceptually involve the reaction of 2-amino-3-methylbenzaldehyde (B2521930), ammonia, and a cyanide source. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. youtube.commasterorganicchemistry.com The use of an existing aniline (B41778) derivative, such as 2-amino-3-methylaniline, can also be employed, leading to an N-substituted or unsubstituted aminonitrile depending on the reaction design. nih.gov

Table 1: Representative Strecker Synthesis of α-Aminonitriles
Aldehyde/KetoneAmineCyanide SourceCatalyst/ConditionsProductYieldReference
Benzaldehyde (B42025)AnilineTMSCNIndium / Water, rt2-Phenyl-2-(phenylamino)acetonitrile98% nih.gov
3-Methyl-2-butanoneAmmoniaNaCNAqueous solution2-Amino-2,3-dimethylbutanenitrileN/A wikipedia.org
BenzaldehydeAmmoniaKCN / NH₄ClAqueous solution2-Amino-2-phenylacetonitrileGood masterorganicchemistry.com

This table presents examples analogous to the synthesis of the target compound.

Another direct nucleophilic cyanation strategy involves the substitution of a benzylic halide. A precursor such as 2-amino-3-methylbenzyl chloride could be reacted with a cyanide salt. Nickel-catalyzed cyanation reactions have proven effective for converting various substituted benzyl (B1604629) chlorides to arylacetonitriles using sources like trimethylsilyl cyanide under base-free conditions. rsc.org This method offers high chemoselectivity and functional group tolerance.

Functionalization of Aryl Acetic Acid Derivatives

An alternative direct route starts with the corresponding aryl acetic acid, (2-amino-3-methylphenyl)acetic acid. The conversion of a carboxylic acid to a nitrile is a well-established transformation, typically proceeding through the primary amide intermediate.

The synthesis generally follows a two-step sequence:

Amide Formation: The carboxylic acid is first converted to a primary amide, (2-amino-3-methylphenyl)acetamide. This can be achieved using various standard amidation protocols.

Dehydration: The resulting amide is then dehydrated to yield the target nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

While direct, this pathway's efficiency depends on the availability of the starting aryl acetic acid. The synthesis of substituted phenylacetic acids themselves can be a multi-step process. researchgate.net For instance, a common route to a phenylacetic acid involves the Kolbe nitrile synthesis, where a benzyl halide is converted to the nitrile, followed by hydrolysis—the reverse of the desired transformation in this context. researchgate.net

Multi-Step Synthesis from Readily Available Precursors

Multi-step syntheses provide flexibility by allowing for the sequential introduction of the required functional groups onto a simpler, more accessible aromatic core. bohrium.com

Amination or Methylation of Substituted Phenylacetonitriles

This strategy involves starting with a phenylacetonitrile (B145931) that already possesses some of the desired substituents and then introducing the remaining groups.

Amination: An amino group can be introduced onto the aromatic ring via electrophilic nitration followed by reduction. For example, starting with 3-methylphenylacetonitrile, a nitration reaction would likely yield a mixture of isomers, including 2-nitro-3-methylphenylacetonitrile and 4-nitro-3-methylphenylacetonitrile, due to the directing effects of the methyl and cyanomethyl groups. Subsequent separation and reduction of the desired 2-nitro isomer, using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), would furnish this compound.

Methylation: Introducing a methyl group onto a pre-existing aminophenylacetonitrile via a Friedel-Crafts alkylation can be challenging due to the deactivating nature of the nitrile group and the potential for side reactions with the amino group. Protecting the amino group (e.g., as an acetamide) would be necessary before attempting electrophilic substitution.

Transformation from Corresponding Anilines or Benzyl Derivatives

Building the molecule from simpler aniline or benzyl precursors is a common and powerful strategy.

From Anilines: A robust method for converting an aryl amine to an aryl nitrile is the Sandmeyer reaction . wikipedia.org This process begins with the diazotization of the aromatic amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile. wikipedia.orgnih.gov To synthesize the target compound, one could start with a precursor like 2-amino-3-methylaniline, protect one amino group, perform the Sandmeyer reaction on the other, and then deprotect. A more practical route would involve introducing the cyanomethyl group onto a simpler aniline. For instance, starting with 3-methylaniline, one could first perform a reaction to install a chloromethyl or hydroxymethyl group at the 2-position, followed by conversion to the nitrile.

From Benzyl Derivatives: If a suitable benzyl derivative, such as 2-amino-3-methylbenzyl alcohol or 2-amino-3-methylbenzyl halide, is available, the synthesis is more straightforward. The benzyl alcohol can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by a cyanide ion (e.g., from KCN or NaCN) in a classic Sₙ2 reaction to form the arylacetonitrile. The direct conversion of benzyl halides to arylacetonitriles is a high-yielding reaction, often facilitated by a phase-transfer catalyst or performed in a polar aprotic solvent. researchgate.net

Catalytic Enantioselective and Diastereoselective Synthesis

The development of stereoselective methods is crucial for producing enantiomerically pure α-aryl acetonitriles, which are valuable chiral building blocks. bohrium.comresearchgate.net

Catalytic asymmetric Strecker reactions represent a direct approach to chiral α-aminonitriles. These reactions employ a chiral catalyst to control the facial selectivity of the cyanide addition to the imine intermediate. Various catalytic systems, including those based on titanium, aluminum, and chiral organocatalysts like thioureas, have been developed to achieve high enantioselectivity. organic-chemistry.orgmdpi.com

Another powerful strategy is the catalytic asymmetric hydrocyanation of alkenes or the cyanation of imines. For instance, a 2-vinyl-6-methylaniline derivative could undergo asymmetric hydrocyanation to install the nitrile group enantioselectively. Similarly, an imine formed from 2-amino-3-methylbenzaldehyde could be cyanated using a chiral catalyst and a cyanide source like TMSCN to yield the chiral product. Nickel-carbene complexes have shown promise in the direct catalytic asymmetric addition of alkylnitriles to aldehydes, affording enantioenriched products. researchgate.net

A diastereoselective approach involves the resolution of a racemic mixture. Racemic α-amino nitriles can be reacted with a chiral resolving agent, such as (R)-mandelic acid, to form a mixture of diastereomeric salts. rsc.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. After separation, the desired enantiomer of the α-amino nitrile can be recovered by decomposing the salt. This method, known as asymmetric transformation of the second kind, can be highly efficient if the diastereomers equilibrate in solution, allowing for a theoretical yield of up to 100% for a single enantiomer. rsc.org

Table 2: Examples of Asymmetric Synthesis and Resolution of α-Aryl Nitriles
SubstrateReagent/CatalystChiral SourceProduct Typeee/deReference
Racemic α-amino nitriles(R)-Mandelic Acid(R)-Mandelic AcidDiastereomeric salts>97% de rsc.org
AldiminesTitanium-based complexChiral LigandEnantioenriched α-aminonitrileHigh ee organic-chemistry.org
2-NaphthaldehydeNi(II) pincer carbene complexChiral LigandEnantioenriched β-hydroxynitrile>90% ee researchgate.net

This table showcases principles applicable to the asymmetric synthesis of the target compound.

Asymmetric Cyanation Methodologies

The introduction of a nitrile group in a stereocontrolled manner is a key challenge in the synthesis of chiral α-aminonitriles. For a molecule like this compound, which is prochiral, the development of asymmetric cyanation methods is crucial for accessing enantiomerically pure forms. While specific examples for this substrate are scarce, general strategies for asymmetric cyanation of related compounds often involve the use of chiral catalysts to control the facial selectivity of cyanide addition to an imine or a related electrophile.

One conceptual approach involves the catalytic asymmetric Strecker reaction. This would typically involve the formation of an imine from a suitable precursor, such as 2-amino-3-methylbenzaldehyde, followed by the addition of a cyanide source in the presence of a chiral catalyst.

Table 1: Conceptual Asymmetric Strecker Reaction for this compound

Step Description Reactants Reagents/Catalysts Product
1 Imine Formation 2-Amino-3-methylbenzaldehyde Amine source (e.g., ammonia) N-(2-amino-3-methylbenzylidene)amine

Note: This table represents a conceptual pathway. Specific catalysts and reaction conditions would require experimental optimization.

Chiral Catalyst Development for Stereocontrolled Synthesis

The success of asymmetric cyanation hinges on the design of effective chiral catalysts. For the synthesis of chiral oligonucleotide analogs with chiral internucleotidic phosphorus atoms, various methods have been developed for stereocontrolled synthesis, highlighting the importance of catalyst design in achieving high stereoselectivity. rsc.org These principles can be extrapolated to the development of catalysts for the synthesis of chiral aminonitriles.

Catalysts for such transformations are often based on chiral ligands complexed to a metal center. The ligand framework creates a chiral environment around the active site, directing the approach of the nucleophilic cyanide source to one face of the electrophilic imine.

Table 2: Examples of Chiral Ligands Potentially Applicable to Asymmetric Cyanation

Ligand Type Metal Potential Application
Chiral Salen Complexes Ti, Al Asymmetric Strecker reactions
Chiral Bisoxazoline (BOX) Ligands Cu, Sc Asymmetric additions to imines

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent-Free Reactions and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted reactions represent key strategies in green chemistry. unibo.it Microwave-assisted synthesis, in particular, can significantly accelerate reaction rates and improve yields. nih.gov For instance, the synthesis of various quinoline (B57606) derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov Similarly, the synthesis of 2-aminothiophene-3-carbonitrile (B183302) derivatives has been achieved in good yields under solvent-free conditions using high-speed vibration milling. researchgate.net These methodologies offer a promising avenue for the synthesis of this compound and its analogues, potentially reducing the reliance on volatile organic solvents and decreasing reaction times.

A one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been described using diethylamine (B46881) as a catalyst at ambient temperature, qualifying it as a "green synthesis". tandfonline.com This highlights the potential for developing environmentally benign protocols for related nitrile-containing compounds.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Synthesis Microwave-Assisted Synthesis Solvent-Free Reaction
Energy Input High (prolonged heating) Lower (rapid heating) Low to moderate
Reaction Time Hours to days Minutes to hours Minutes to hours
Solvent Use High Low to none None

| Waste Generation | High | Low | Low |

Biocatalytic Transformations

Biocatalysis offers a powerful tool for green and highly selective chemical transformations. Enzymes can operate under mild conditions (aqueous media, ambient temperature and pressure) and often exhibit exquisite chemo-, regio-, and stereoselectivity. The biocatalytic synthesis of chiral alcohols and amino acids for pharmaceutical development is well-established. mdpi.com

For the synthesis of chiral amino compounds, enzymes such as transaminases or nitrilases could be employed. A hypothetical biocatalytic route to (S)- or (R)-(2-Amino-3-methylphenyl)acetonitrile could involve the kinetic resolution of a racemic mixture using a stereoselective nitrilase, or the asymmetric amination of a corresponding ketone precursor using an engineered transaminase. The biocatalytic synthesis of unnatural amino acids is an active area of research, demonstrating the potential for enzymatic methods in producing complex chiral building blocks. valpo.edu Heme enzymes have also been engineered to catalyze intermolecular α-C−H primary amination of carboxylic acid esters, presenting another potential biocatalytic route. nih.gov

Total Synthesis Strategies Utilizing this compound as a Key Building Block

While specific examples of total syntheses employing this compound as a starting material are not readily found in the surveyed literature, its structure suggests significant potential as a versatile building block. The presence of an amino group, a nitrile, and a substituted aromatic ring allows for a variety of subsequent chemical modifications.

Amino acetophenones, which are structurally related, have been used as valuable starting blocks for the diversity-oriented synthesis of natural product analogs such as flavones, coumarins, and quinolones. nih.gov Similarly, this compound could serve as a precursor to a range of heterocyclic compounds. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. C-substituted aziridines also serve as useful building blocks for a wide range of compounds containing amino functions. mdpi.com

The strategic placement of the amino and methyl groups on the phenyl ring, combined with the reactive nitrile functionality, makes this compound a promising, albeit currently underutilized, synthon for the construction of complex molecular architectures in medicinal and materials chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methylphenyl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group, consisting of a nitrile (-C≡N) and an adjacent methylene (B1212753) (-CH2-), is a primary site of reactivity. The electron-withdrawing nature of the cyano group acidifies the α-protons, facilitating the formation of a carbanion that serves as a potent nucleophile. The nitrile group itself can also undergo various transformations.

Nucleophilic Reactivity of the α-Carbon (Cyanomethylation)

The carbon atom alpha (α) to the nitrile group in (2-Amino-3-methylphenyl)acetonitrile is acidic and can be deprotonated by a strong base to form a resonance-stabilized carbanion, often referred to as an enolate equivalent. This nucleophilic species is central to the formation of new carbon-carbon bonds at the α-position, a class of reactions broadly known as alkylations.

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation, generating the enolate in high concentration. pressbooks.pubyoutube.com The reaction is generally conducted at low temperatures, such as -78 °C, to prevent unwanted side reactions. pressbooks.pub Once formed, this nucleophile can react with various electrophiles, most commonly alkyl halides, in an SN2-type reaction to introduce an alkyl substituent onto the α-carbon. pressbooks.publibretexts.org This process, when the introduced group contains a nitrile, is a form of cyanomethylation. For instance, reacting the lithiated anion of this compound with an electrophile like benzyl (B1604629) bromide would yield 2-(2-amino-3-methylphenyl)-3-phenylpropanenitrile.

The general strategy for α-alkylation is a two-step process:

Enolate Formation: Deprotonation of the α-carbon using a strong base like LDA.

Nucleophilic Attack: Reaction of the resulting carbanion with a primary or methyl alkyl halide. youtube.com

An alternative to direct alkylation via an enolate is the Stork enamine synthesis, where the parent ketone or aldehyde is first converted to an enamine, which then acts as the nucleophile. youtube.com However, for a nitrile like this compound, direct deprotonation with a strong base is the most common approach for α-functionalization. youtube.com

Table 1: Conditions for α-Alkylation of Phenylacetonitrile (B145931) Derivatives

Reaction Type Base Electrophile Typical Conditions Reference(s)
α-Alkylation Lithium Diisopropylamide (LDA) Primary Alkyl Halide THF, -78 °C pressbooks.pub, youtube.com
α-Alkylation Sodium Amide (NaNH₂) Ethylene Chlorobromide Liquid Ammonia acs.org
α-Alkylation with Alcohols Potassium tert-butoxide (KOtBu) Benzyl Alcohol Toluene, 120 °C researchgate.net

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction to Amine)

The cyano group in this compound can be converted into other important functional groups, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lehigh.edu The reaction proceeds through an amide intermediate. lehigh.edu

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid. lehigh.edumdpi.com In the case of this compound, this reaction produces (2-amino-3-methylphenyl)acetic acid. The amine group on the aromatic ring would also be protonated under these conditions, forming an ammonium (B1175870) salt.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), initially forms the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and generate the free carboxylic acid. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. This transformation adds a -CH₂NH₂ unit to the molecule.

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure.

Chemical Reduction: A common and powerful reagent for this conversion is lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This method is highly efficient for reducing nitriles to primary amines.

Applying these methods to this compound would result in the formation of 2-(2-amino-3-methylphenyl)ethan-1-amine.

Table 2: Key Transformations of the Nitrile Group

Transformation Reagents and Conditions Product Functional Group Reference(s)
Acidic Hydrolysis H₃O⁺ (e.g., aq. HCl or H₂SO₄), Heat Carboxylic Acid lehigh.edu
Alkaline Hydrolysis 1. NaOH (aq), Heat; 2. H₃O⁺ Carboxylic Acid mdpi.com
Reduction LiAlH₄ in ether, then H₂O workup Primary Amine wikipedia.org
Catalytic Hydrogenation H₂, Metal Catalyst (Pd, Pt, or Ni) Primary Amine -

Cycloaddition Reactions with Nitriles

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides, often referred to as an "azide-nitrile click reaction," which provides a highly regioselective route to 5-amino-1,2,3-triazoles. rsc.org This reaction can be catalyzed by bases like cesium carbonate (Cs₂CO₃) or by forming a lithium carbanion from the nitrile. rsc.org

In this reaction, the α-carbanion of this compound would act as the nucleophile, attacking an organic azide (B81097) (R-N₃). The subsequent intramolecular cyclization and protonation yield a highly substituted 1,2,3-triazole ring. This method is atom-economic and produces structurally complex heterocyclic compounds in high yields. rsc.org While copper-catalyzed azide-alkyne cycloadditions are more common, the azide-nitrile variant offers an alternative pathway to triazoles when starting from nitriles. nih.gov

Condensation Reactions

The activated α-hydrogens of this compound enable it to act as a nucleophile in base-catalyzed condensation reactions with various electrophiles, including other nitrile molecules or carbonyl compounds.

Thorpe Reaction: This is a self-condensation of nitriles catalyzed by a base to form an enamine. wikipedia.org If two molecules of this compound were to react under basic conditions, the carbanion of one molecule would attack the nitrile carbon of the second molecule. The resulting imine would then tautomerize to the more stable enamine. An intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles. wikipedia.orgambeed.com

Knoevenagel-type Condensation: this compound can condense with aldehydes or ketones in the presence of a base. rsc.org The reaction involves the nucleophilic addition of the nitrile's α-carbanion to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated nitrile (a cinnamonitrile (B126248) derivative). For example, condensation with benzaldehyde (B42025) would produce 2-(2-amino-3-methylphenyl)-3-phenylacrylonitrile.

Reactivity of the Primary Aromatic Amine Functionality

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a key site for nucleophilic reactions, most notably acylations to form amides and sulfonamides.

Amidation and Sulfonamidation Reactions

The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it nucleophilic, allowing it to react with acylating agents to form stable amide or sulfonamide linkages.

Amidation: This reaction involves the acylation of the amine with a carboxylic acid derivative, typically an acyl chloride or an acid anhydride (B1165640). The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For example, reacting this compound with acetyl chloride would yield N-(2-(cyanomethyl)-6-methylphenyl)acetamide.

Sulfonamidation: Similarly, the amine can react with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. This reaction, known as the Hinsberg test for primary amines, would produce N-(2-(cyanomethyl)-6-methylphenyl)benzenesulfonamide. Modern methods using photosensitized nickel catalysis have also been developed for the coupling of sulfonamides with aryl halides. nih.gov

These reactions are fundamental in organic synthesis for protecting the amine group or for building more complex molecular architectures.

Table 3: Acylation Reactions of the Primary Aromatic Amine

Reaction Type Acylating Agent Base Product Type
Amidation Acyl Chloride (R-COCl) Pyridine or Triethylamine N-Aryl Amide
Amidation Acid Anhydride ((RCO)₂O) Pyridine or Triethylamine N-Aryl Amide
Sulfonamidation Sulfonyl Chloride (R-SO₂Cl) Pyridine or NaOH N-Aryl Sulfonamide

Electrophilic Aromatic Substitution on the Amine Nitrogen

The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to react with a variety of electrophiles. Common electrophilic substitution reactions at the amine nitrogen include acylation and alkylation.

Acylation: The amine can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction transforms the primary amine into a secondary amide. For instance, reaction with acetyl chloride would yield N-(2-(cyanomethyl)-6-methylphenyl)acetamide. This transformation is often employed as a strategy to protect the amine group or to moderate its activating effect during subsequent electrophilic substitution on the aromatic ring.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary amine, tertiary amine, and even quaternary ammonium salt products.

Condensation Reactions Leading to Schiff Bases and Imines

The primary amine functionality of this compound makes it an ideal substrate for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netmasterorganicchemistry.comscience.gov This reaction is a cornerstone of imine synthesis and typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comscience.gov

The general mechanism involves the formation of a hemiaminal (or carbinolamine) intermediate, which then loses a molecule of water to yield the final imine. masterorganicchemistry.com The reaction can be catalyzed by acids or may proceed upon heating with removal of water. A variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of Schiff bases derived from this compound. organic-chemistry.org The stability of the resulting Schiff base is often enhanced when aromatic aldehydes are used as the carbonyl component. researchgate.net

Analogous reactions have been reported for structurally similar compounds, such as 2-(4-aminophenyl)acetonitrile, which readily condenses with various aromatic aldehydes in the presence of a catalyst to afford the corresponding Schiff bases in good yields. researchgate.net

Table 1: Examples of Potential Condensation Reactions

Carbonyl CompoundProduct TypeGeneral Conditions
BenzaldehydeAromatic Schiff BaseReflux in ethanol (B145695) or methanol, may use acid catalyst
AcetoneKetimineReaction with excess ketone, often requires a dehydrating agent
CyclohexanoneKetimineReaction with ketone, removal of water
4-NitrobenzaldehydeAromatic Schiff BaseReflux in a suitable solvent like ethanol

Transformations Involving the Substituted Phenyl Ring

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution (SEAr): The phenyl ring of this compound contains three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution: an amino group (-NH2), a methyl group (-CH3), and a cyanomethyl group (-CH2CN). wikipedia.org The reactivity of the ring is primarily dictated by the interplay of the electronic effects of these groups. total-synthesis.com

-NH2 (Amino) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org

-CH3 (Methyl) group: An activating group that also directs ortho and para.

-CH2CN (Cyanomethyl) group: Generally considered a weakly deactivating group due to the inductive effect of the nitrile.

The amino group is the most potent activating group and will therefore dominate the directing effects. youtube.com Electrophilic attack will be directed to the positions ortho and para to the amine. Given the substitution pattern, this corresponds to the C4 and C6 positions. Steric hindrance from the adjacent methyl group at C3 may influence the ratio of substitution, potentially favoring attack at the less hindered C4 position. Common SEAr reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions typically require an aromatic ring substituted with a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

This compound itself is not a suitable substrate for SNAr because it lacks a leaving group and is substituted with electron-donating groups (-NH2, -CH3), which destabilize the carbanionic intermediate required for the SNAr mechanism. libretexts.orgyoutube.com For this compound to undergo nucleophilic substitution, it would first need to be chemically modified. For example, the amino group could be converted to a diazonium salt, which is an excellent leaving group, or a halogen and strong electron-withdrawing groups would need to be introduced onto the ring. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they require an electrophilic partner, typically an aryl halide or triflate. libretexts.org Therefore, to utilize this compound in these reactions, it must first be halogenated, for example, at the C4 or C6 position via electrophilic aromatic substitution.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction would form a new carbon-carbon bond, leading to biaryl structures. aablocks.com

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes under palladium catalysis. wikipedia.orgorganic-chemistry.org A halogenated version of the title compound could react with various alkenes (e.g., styrene, acrylates) to introduce a vinyl substituent onto the aromatic ring. However, it is noted that substrates containing an amino group ortho to the halide can sometimes perform poorly, potentially due to poisoning of the palladium catalyst. rsc.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A halogenated this compound could serve as the aryl halide component, enabling the introduction of an alkyne functional group. Such reactions are valuable for creating extended π-conjugated systems and can be performed under mild, copper-free conditions as well. nih.govnih.govacs.org

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

Reaction NameRequired Substrate ModificationCoupling PartnerBond Formed
Suzuki-MiyauraHalogenation (e.g., Bromination at C4)Arylboronic acid (Ar-B(OH)2)Aryl-Aryl
HeckHalogenation (e.g., Iodination at C4)Alkene (e.g., Styrene)Aryl-Vinyl
SonogashiraHalogenation (e.g., Bromination at C4)Terminal Alkyne (R-C≡CH)Aryl-Alkynyl

Regioselective Functionalization of the Aromatic System

Regioselectivity in the functionalization of the this compound ring is overwhelmingly controlled by the directing effects of the existing substituents, particularly the powerful ortho, para-directing amino group. wikipedia.org

Primary Directive Influence: The -NH2 group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Secondary Directive Influence: The -CH3 group at C3 also directs ortho (to C2 and C4) and para (to C6). The effects of the amino and methyl groups are therefore synergistic, strongly activating the C4 and C6 positions for electrophilic attack.

Steric Effects: The methyl group at C3 provides steric hindrance to the C4 position, while the cyanomethyl group at C2 provides steric hindrance to the C6 position. The balance between electronic activation and steric hindrance will determine the final product ratio. In many cases, substitution at the C4 position is favored due to the powerful para-directing effect of the amine.

To achieve alternative regioselectivities, a common strategy is to modify the directing groups. For instance, the amino group can be converted to an amide via acylation. This increases its steric bulk and reduces its activating strength, which can alter the ortho/para ratio or allow for substitution directed by other groups under specific conditions.

Cascade and Multicomponent Reactions Incorporating the Compound

This compound is a valuable substrate for cascade (or domino) and multicomponent reactions (MCRs) due to its multiple reactive sites: the nucleophilic amine, the potentially nucleophilic active methylene group of the acetonitrile moiety, and the aromatic ring.

Cascade Reactions: These reactions involve two or more sequential transformations where the product of one step is the substrate for the next, all occurring in a single pot. nih.gov

Cyclization via Nitrile Group: The nitrile functionality can participate in cyclization cascades. For example, a halogenated derivative of the compound could undergo a Sonogashira coupling, followed by an intramolecular cyclization involving the nitrile group to construct heterocyclic systems like indoles. A similar domino Sonogashira coupling/cyclization has been reported for other substituted acetonitriles. organic-chemistry.org

Condensation-Cyclization: The active methylene group (-CH2CN) can be deprotonated to form a carbanion, which can act as a nucleophile. A reported condensation between acrylonitrile (B1666552) and aryl acetonitriles proceeds via sequential Michael additions followed by an intramolecular condensation to build a cyclohexene (B86901) skeleton, demonstrating the potential reactivity of the cyanomethyl group in cascade processes. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot reaction to form a product that incorporates structural features from each component. nih.gov

As the Amine Component: this compound can serve as the primary amine component in various MCRs. For instance, in a three-component reaction with an aldehyde and a C-H acidic compound like malononitrile, it could lead to the formation of highly functionalized heterocyclic structures. researchgate.netnih.gov The Strecker reaction, which combines an amine, a carbonyl compound, and cyanide, is a classic MCR where this compound could be used to synthesize α-amino nitriles. nih.gov

These complex transformations offer efficient and atom-economical routes to structurally complex molecules from simple precursors, highlighting the synthetic utility of this compound. scribd.com

Radical Chemistry and Photochemical Transformations of this compound

Currently, there is a notable absence of specific research findings within publicly accessible scientific literature concerning the radical chemistry and photochemical transformations of this compound. While the fundamental principles of radical chemistry and photochemistry can provide a theoretical framework for predicting its behavior, no dedicated studies detailing the specific reaction pathways, products, and mechanisms for this particular compound have been found.

General principles suggest that the presence of an amino group, a methyl group, and a cyanomethyl group on the aromatic ring would likely influence its reactivity under radical or photochemical conditions. For instance, the amino group could be susceptible to oxidation, and the benzylic C-H bonds of the methyl and cyanomethyl groups could be targets for hydrogen atom abstraction. Photochemical excitation could potentially lead to intramolecular rearrangements or reactions with other molecules.

However, without experimental data, any discussion of specific transformations remains speculative. Detailed mechanistic investigations, including product analysis and the generation of data tables outlining reaction conditions and yields, are necessary to accurately describe the radical and photochemical behavior of this compound. Such studies would be essential to elucidate the stability of potential radical intermediates and the nature of the photochemically excited states.

Given the lack of specific research, no data tables or detailed research findings can be presented at this time.

Synthetic Utility and Application in Complex Chemical Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The strategic placement of the amino and cyanomethyl groups on the aromatic ring allows (2-Amino-3-methylphenyl)acetonitrile to participate in a variety of cyclization reactions, providing access to a wide array of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

The structural motif of this compound, specifically the 3-cyano-2-methylphenyl unit, is a key precursor for the synthesis of complex substituted pyrimidines. Research has demonstrated the synthesis of novel triazole-pyrimidine-methylbenzonitrile derivatives designed as dual A2A/A2B adenosine (B11128) receptor antagonists. rsc.org In these multi-step synthetic sequences, a related compound, 3-bromo-2-methylphenylacetonitrile, serves as the starting point to introduce the 3-cyano-2-methylphenyl group, which ultimately becomes a core component of the final heterocyclic system. rsc.org The general reactivity of aminonitriles makes them suitable for constructing pyrimidine (B1678525) rings through condensation and cyclization reactions. nih.gov Pyrimidine derivatives are of significant interest due to their presence in numerous pharmaceutical agents and natural products. nih.govorganic-chemistry.org

While direct synthesis of pyridines from this compound is less commonly documented, analogous aminophenyl and aminopyridine acetonitriles are employed in the construction of pyridine-containing structures. nih.govacs.org The general strategy often involves the reaction of the active methylene (B1212753) group (the carbon adjacent to the nitrile) and the cyclization involving the amino group to form the pyridine (B92270) ring.

Table 1: Examples of Pyrimidine Synthesis Precursors This table is interactive. Users can sort data by clicking on the headers.

Precursor Target Heterocycle Synthetic Approach Reference
3-Bromo-2-methylphenylacetonitrile Triazole-pyrimidine-methylbenzonitrile Suzuki and Sonogashira cross-coupling reactions rsc.org
Substituted Chalcones & Guanidine 2-Amino-4,6-diarylpyrimidines Cyclization with an oxidizing agent nih.gov

Indolizines are bicyclic aromatic nitrogen heterocycles that are scaffolds for various biologically active compounds. chim.itnih.gov The synthesis of substituted indolizines can be achieved using precursors structurally related to this compound. Specifically, 2-(pyridin-2-yl)acetonitrile derivatives are key starting materials for the palladium-catalyzed regioselective annulation with partners like propargyl carbonates to afford polysubstituted indolizines. organic-chemistry.orgresearchgate.net

One highly efficient method involves a three-component reaction between a 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile. researchgate.net This approach is notable for producing indolizines that bear a primary amino group, which is available for further functionalization. researchgate.net Although the starting material is a pyridine acetonitrile (B52724) rather than a phenylacetonitrile (B145931), the underlying principle of using the reactive cyanomethyl group in a cyclization cascade is analogous and highlights the potential of such building blocks in the synthesis of N-fused heterocycles. rsc.org

The bifunctional nature of α-aminonitriles makes them ideal candidates for the diversity-oriented synthesis of fused heterocycles. osti.gov The amino group can act as a nucleophile while the nitrile group can act as an electrophile or be transformed into other functional groups to facilitate cyclization. For instance, α-aminonitriles derived from 2-aminocinnamic acid esters can be cyclized under basic conditions to yield substituted indole-3-acetic acid derivatives. nih.gov This demonstrates a pathway where the amino group on the phenyl ring and the cyanomethyl group work in concert to form a new fused ring system.

Furthermore, the α-alkylation of aminonitriles followed by intramolecular cross-coupling reactions provides a route to 1,2-disubstituted indoles. nih.gov This strategy underscores the versatility of the aminonitrile scaffold in constructing complex fused aromatic systems. The general principle involves creating an intermediate that can undergo an intramolecular cyclization to form the desired fused scaffold, a strategy applicable to precursors like this compound for accessing fused systems like quinolines or other benz-fused heterocycles. acs.org

Precursor for Advanced Organic Materials and Functional Molecules

Beyond its use in constructing discrete heterocyclic molecules, the functional groups of this compound suggest its potential as a monomer or key intermediate for the synthesis of functional polymers and materials for organic electronics.

The development of functional polymers often relies on monomers that possess reactive groups capable of undergoing polymerization and pendant groups that impart specific properties. This compound features a primary aromatic amine, which is a common functional group for polycondensation reactions to form polymers such as polyamides or polyimides. The nitrile group would remain as a pendant functionality along the polymer backbone, influencing the material's properties, such as polarity, thermal stability, and solubility.

While direct polymerization of this compound is not widely reported, related processes indicate its potential. For example, the polymerization of aromatic amines can occur under certain oxidative conditions, although it is often considered an undesirable side reaction in other contexts. google.comgoogle.com More controlled methods, such as the sequential amidination and reduction of nitriles, have been used to prepare linear polyamines. acs.org Furthermore, amino acids are used in melt condensation processes to create high-molecular-weight poly(ester-urethane)s. nih.gov By analogy, this compound could serve as a monomer in similar polycondensation strategies, leading to novel nitrile-substituted aromatic polymers. Studies on acetonitrile itself have shown that it can polymerize under extreme pressure, forming nitrogen-rich polymers with alternating C=N bonds. osti.gov

Aminobenzonitriles are a well-studied class of molecules in the field of organic electronics due to their intrinsic donor-acceptor character. The amino group serves as an electron-donating moiety, while the nitrile group acts as an electron-withdrawing moiety. This electronic push-pull system can lead to interesting photophysical properties, including intramolecular charge transfer (ICT). acs.org ICT is a critical process in the function of various organic electronic devices, including organic light-emitting diodes (OLEDs) and sensors. researchgate.net

The solid-state fluorescence of aminobenzonitriles can be tuned by modifying their crystal packing and the relative positions of the functional groups. rsc.org Co-crystallization of aminobenzonitriles with other molecules can alter the intermolecular π-electron interactions, leading to significant shifts in their emission spectra. rsc.org The structure of this compound makes it a promising candidate for incorporation into larger conjugated systems or as a standalone material for optoelectronic applications. Its derivatives could be used to construct organic semiconductors for applications such as organic phototransistors, which require materials with high charge carrier mobility and specific light absorption properties. rsc.orgnih.gov The design of new organic semiconductors often involves the strategic combination of donor and acceptor units to control the electronic properties of the final material. youtube.com

Table 2: Functional Groups of this compound and Their Potential Roles in Materials Science This table is interactive. Users can sort data by clicking on the headers.

Functional Group Type Potential Application/Role Related Concepts
Amino (-NH2) Electron Donor Monomer for polycondensation; Donor in D-A systems nih.gov
Nitrile (-C≡N) Electron Acceptor / Pendant Group Acceptor in D-A systems; Modifies polymer properties rsc.orgacs.org
Methyl (-CH3) Steric/Electronic Modifier Influences solubility and molecular packing -

Intermediate in the Synthesis of Complex Natural Products and Analogues

Research into the application of this compound as a building block for natural product synthesis is not available in the current body of scientific literature. The potential for this compound to act as a precursor lies in its bifunctional nature. The primary amine and the active methylene group of the acetonitrile moiety are prime candidates for cyclization reactions to form nitrogen-containing heterocycles, which are common motifs in natural products.

For instance, similar ortho-aminoaryl ketones and aldehydes are well-known precursors in the Friedländer annulation , a classic method for synthesizing quinoline (B57606) rings. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org While this compound possesses an active methylene group, its direct participation in a documented Friedländer synthesis or other named reactions leading to a complex natural product is not found.

The synthesis of complex heterocyclic systems, such as indoles or quinazolines, often starts from ortho-substituted anilines. nih.govnih.gov The adjacent amino and cyanomethyl groups in this compound could theoretically be manipulated to form such scaffolds, which are central to many biologically active natural products and their analogues. However, specific, published synthetic routes demonstrating this transformation from this particular starting material in the context of a multi-step total synthesis are absent from the reviewed chemical literature.

Due to the lack of available research data, a detailed discussion and data table on its use as an intermediate for complex natural products or analogues cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For (2-Amino-3-methylphenyl)acetonitrile, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, would provide an unambiguous assignment of all proton and carbon signals.

In a hypothetical ¹H NMR spectrum, the protons of the methyl group (CH₃) would likely appear as a singlet in the upfield region, typically around 2.1-2.3 ppm. The methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group would also produce a singlet, expected further downfield, approximately between 3.6 and 3.8 ppm, due to the deshielding effect of the adjacent cyano and aromatic groups. The amino group (NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally expected in the range of 3.5-5.0 ppm. The aromatic protons would exhibit a more complex splitting pattern in the downfield region (typically 6.5-7.5 ppm) corresponding to the trisubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement the proton data. The methyl carbon would resonate at a characteristic upfield chemical shift of around 17-20 ppm. The methylene carbon of the acetonitrile group would be found near 20-25 ppm. The cyano group carbon (C≡N) is expected to appear in the range of 117-120 ppm. The aromatic carbons would show a series of signals between 110 and 150 ppm, with the carbon attached to the amino group being the most shielded (lower ppm value) and the carbon attached to the cyanomethyl group being relatively deshielded. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively connecting the proton and carbon frameworks of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃2.218
CH₂3.722
NH₂4.0 (broad)-
Aromatic CH6.7 - 7.2 (multiplets)115 - 130
Aromatic C-NH₂-145
Aromatic C-CH₃-125
Aromatic C-CH₂CN-118
C≡N-119

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key structural motifs.

The primary amine (NH₂) group would be identified by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. An NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. The nitrile (C≡N) group would exhibit a sharp, medium-intensity stretching band in the range of 2220-2260 cm⁻¹. This band is often more prominent in the Raman spectrum. Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. The presence of the substituted benzene ring would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amino (N-H)Scissoring (Bend)1600 - 1650Medium-Strong
Nitrile (C≡N)Stretch2220 - 2260Medium, Sharp
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aromatic C=CStretch1450 - 1600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a powerful tool for determining the precise elemental composition of a molecule and for gaining insight into its fragmentation pathways under ionization. For this compound (C₉H₁₀N₂), the calculated exact mass would be confirmed by HRMS, providing strong evidence for its molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. A common fragmentation pathway for related structures involves the loss of HCN (27 Da) from the molecular ion. Another characteristic fragmentation would be the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable benzylic-type cation. The presence of the methyl and amino groups on the aromatic ring would also influence the fragmentation, potentially leading to rearrangements and the formation of characteristic fragment ions.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray crystallography offers the most definitive determination of the solid-state structure. nih.gov If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would confirm the planar geometry of the benzene ring and the spatial arrangement of the amino, methyl, and cyanomethyl substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which play a crucial role in the solid-state architecture of the compound. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystalline structure.

Computational and Theoretical Studies of 2 Amino 3 Methylphenyl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. This method is favored for its balance of accuracy and computational cost.

For (2-Amino-3-methylphenyl)acetonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy structure. These calculations yield crucial information about its geometry.

Bond Lengths: The calculations would provide the distances between bonded atoms (e.g., C-C bonds in the benzene (B151609) ring, the C-N of the amino group, and the C≡N of the nitrile group). For example, in related aromatic nitriles, C≡N bond lengths are typically calculated to be around 1.15 Å.

Bond Angles: The angles between adjacent bonds are determined, defining the molecule's three-dimensional shape. This includes the planarity of the benzene ring and the geometry around the amino and cyanomethyl substituents.

Dihedral Angles: These angles describe the rotation around bonds, such as the orientation of the aminomethyl group relative to the phenyl ring.

The results of such a geometry optimization for this compound would be presented in a table format.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative as specific literature data for this molecule is unavailable. The values are based on typical results for analogous structures.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC≡N~1.15 Å
Bond LengthC-CN~1.47 Å
Bond LengthC-NH₂~1.38 Å
Bond LengthC-CH₃~1.51 Å
Bond AngleC-C-N (nitrile)~178°
Bond AngleC-C-NH₂~121°

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis or its subsequent reactions. For instance, the synthesis often involves the cyanation of a corresponding benzyl (B1604629) halide or the Strecker synthesis from an aldehyde.

A computational study of a reaction mechanism, such as a Michael addition involving an aminonitrile, would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis confirms that the identified transition state correctly connects the reactants and products, thereby validating the proposed pathway.

The energy profile of the reaction would be plotted, showing the relative energies of reactants, transition states, intermediates, and products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including NMR spectra, which are essential for chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C).

The predicted chemical shifts for this compound would be compared against tetramethylsilane (B1202638) (TMS) as a reference standard. The accuracy of these predictions is highly dependent on the level of theory and whether solvent effects are included, often through a Polarizable Continuum Model (PCM).

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical examples to illustrate the output of such a calculation.)

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C (Aromatic, C-NH₂)~145H (Aromatic)~6.7 - 7.2
C (Nitrile, C≡N)~118H (Amino, -NH₂)~4.5
C (Methylene, -CH₂CN)~25H (Methylene, -CH₂CN)~3.7
C (Methyl, -CH₃)~18H (Methyl, -CH₃)~2.2

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the phenyl ring, indicating these are sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor. The LUMO is expected to be centered around the electron-withdrawing nitrile group, making it the likely site for nucleophilic attack.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide the energies of these orbitals. For a substituted aromatic compound, the gap is typically in the range of 4-5 eV.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated to quantify the molecule's reactivity.

Conformational Analysis and Energy Landscape Mapping

This compound has conformational flexibility due to the rotation around the single bonds connecting the cyanomethyl and amino groups to the phenyl ring.

A conformational analysis would involve a Potential Energy Surface (PES) scan. In this procedure, key dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. This process maps the energy landscape, identifying:

Global Minimum: The most stable conformation of the molecule.

Local Minima: Other stable, but higher-energy, conformers.

Rotational Barriers: The energy required to rotate from one conformer to another, which are the transition states on the conformational energy landscape.

This analysis is critical for understanding which shapes the molecule is most likely to adopt in different environments and how this might influence its biological activity or reaction kinetics.

Analytical Method Development for Research and Process Monitoring

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of (2-Amino-3-methylphenyl)acetonitrile due to its high resolution, sensitivity, and versatility. Methods can be tailored for purity assessment, quantification, and chiral separations.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity and assay determination of this compound and related aromatic amines. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase.

Research Findings: For structurally similar compounds like substituted aminophenylacetonitriles, RP-HPLC methods have been successfully developed. sielc.com A typical method employs a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) (ACN) and an aqueous buffer. sielc.comsielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to ensure the amino group is protonated, which results in improved peak shape and consistent retention times. sielc.comchromforum.org For complex mixtures containing positional isomers, polar-embedded stationary phases can offer alternative selectivity. chromforum.org In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for analyzing polar amines without derivatization, using a high percentage of organic solvent in the mobile phase. jocpr.com

These liquid chromatography methods are generally scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com Detection is typically performed using an ultraviolet (UV) detector, with the wavelength set near the absorbance maximum of the compound, often around 250 nm for aromatic amines. sielc.com

Table 1: Typical RP-HPLC Conditions for Aromatic Amine Analysis

ParameterTypical ConditionReference
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm) or Polar-Embedded Phase sielc.comchromforum.orgsielc.com
Mobile Phase AWater with 0.1% Phosphoric Acid or Formic Acid sielc.comsielc.comchromforum.org
Mobile Phase BAcetonitrile (ACN) or Methanol (MeOH) sielc.comresearchgate.net
Elution ModeIsocratic or Gradient sielc.comresearchgate.net
Flow Rate1.0 mL/min sigmaaldrich.com
DetectionUV at ~250 nm sielc.comhelixchrom.com
TemperatureAmbient or controlled (e.g., 40 °C) chromforum.org

Since this compound possesses a chiral center at the α-carbon, methods to separate and quantify its enantiomers are critical, especially if the compound is intended for stereospecific synthesis. researchgate.net Chiral HPLC is the predominant technique for determining enantiomeric purity.

Research Findings: The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). For aminonitriles and related chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective. researchgate.net Columns like Chiralpak® and Chiralcel® have demonstrated high resolving power for these compound classes. researchgate.net Other successful CSPs include those based on macrocyclic glycopeptide antibiotics (e.g., teicoplanin) and crown ethers. ankara.edu.trsigmaaldrich.comnih.gov

The choice of mobile phase, particularly the organic modifier (e.g., ethanol (B145695), acetonitrile) and its concentration, significantly impacts retention and selectivity on these columns. sigmaaldrich.com In many cases, the enantiomers of underivatized amino compounds can be resolved directly, simplifying sample preparation. nih.gov The development of such methods is crucial for monitoring the outcome of asymmetric syntheses or dynamic kinetic resolutions of aminonitriles. researchgate.netacs.org

Table 2: Chiral Stationary Phases (CSPs) for Amine and Amino Acid Separation

CSP TypeExamplesApplicabilityReference
Polysaccharide-BasedAmylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Chiralcel OD)Broad applicability for amines and amino acid derivatives. researchgate.net
Macrocyclic GlycopeptideTeicoplanin, Vancomycin (e.g., CHIROBIOTIC T, V)Effective for underivatized amino acids and cyclic amines. sigmaaldrich.comnih.gov
Crown Ether(+)-(18-Crown-6)-tetracarboxylic acidSpecific for primary amino groups; separates underivatized amino acids. ankara.edu.tr
Pirkle-Type (Brush-Type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineUsed for derivatized amines and acids. ankara.edu.tr

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography offers high efficiency and, when coupled with a mass spectrometer (GC-MS), provides powerful identification capabilities. However, the analysis of primary aromatic amines like this compound by GC can be challenging.

Research Findings: The high polarity and activity of the primary amino group can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential decomposition. labrulez.com To mitigate these issues, specially deactivated columns are required. labrulez.com Packings containing a base, such as potassium hydroxide (B78521) (KOH), are often used to passivate the column and improve peak symmetry for amines. labrulez.com

Despite these challenges, GC-MS methods have been developed for a wide range of primary aromatic amines. oup.com Studies have shown that hydrogen or nitrogen can be used as effective carrier gases in place of helium without compromising peak separation. oup.com For complex matrices, comprehensive two-dimensional GC (GCxGC-MS) provides enhanced resolving power, facilitating the separation and identification of numerous aromatic amines. nih.gov In many cases, derivatization of the amine is necessary to improve its volatility and thermal stability for GC analysis. iu.edunih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis is a high-resolution separation technique that operates on a different principle than chromatography. It separates ions based on their electrophoretic mobility in an electric field, making it well-suited for charged species like protonated this compound.

Research Findings: CE has been successfully applied to the separation of positional isomers of structurally related compounds, such as toluic acids and nitrobenzoic acids. nih.gov This capability is directly relevant for distinguishing this compound from its other isomers. Furthermore, CE can be adapted for chiral separations by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used for this purpose, forming transient diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities. nih.gov The technique can also be used for analyzing amines after derivatization with an agent that imparts a charge or enhances detection. rsc.org

Development of Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the primary amino group can enhance detectability, improve chromatographic behavior, and increase volatility for GC analysis. sigmaaldrich.comthermofisher.com

Research Findings: A variety of reagents are available for the pre-column derivatization of primary amines prior to HPLC analysis. These reagents typically attach a chromophore or fluorophore to the analyte. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. chromatographyonline.com

Phenyl isothiocyanate (PITC): Reacts with primary amines to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance. rsc.orgscholarsresearchlibrary.comnih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, highly fluorescent derivatives with primary and secondary amines. thermofisher.comnih.gov

Dansyl chloride (DNS-Cl): Creates fluorescent derivatives that are very stable, making it a widely used reagent. rsc.orgnih.gov

For GC analysis, derivatization is often essential to block the polar amino group, thereby reducing peak tailing and improving thermal stability. iu.edunih.gov Common strategies include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

Two-step procedures: Involving esterification followed by acylation, which is particularly useful for amino acids and can be adapted for aminonitriles. nih.govresearchgate.net

Table 3: Common Derivatizing Agents for Amine Analysis

ReagentAbbreviationAnalytical TechniqueBenefitReference
o-PhthalaldehydeOPAHPLC-FluorescenceForms highly fluorescent derivative. thermofisher.comchromatographyonline.com
Phenyl isothiocyanatePITCHPLC-UVForms stable derivative with strong UV absorbance. rsc.orgscholarsresearchlibrary.comnih.gov
9-Fluorenylmethyl chloroformateFMOC-ClHPLC-FluorescenceForms highly fluorescent and stable derivative. thermofisher.comnih.gov
Dansyl chlorideDNS-ClHPLC-FluorescenceForms very stable fluorescent derivative. rsc.orgnih.gov
Trifluoroacetic anhydrideTFAAGC-MSIncreases volatility and thermal stability (Acylation). iu.edu
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSIncreases volatility and thermal stability (Silylation). iu.edu

Impurity Profiling and Identification of Synthetic By-products

Impurity profiling is a critical aspect of process development and quality control. It involves the detection, identification, and quantification of each impurity in the final product. beilstein-journals.org The ICH guidelines mandate the characterization of impurities that are present above a certain threshold. beilstein-journals.org

Research Findings: A typical workflow for impurity profiling begins with high-resolution analytical techniques, primarily LC-MS, to detect and obtain initial structural information about unknown peaks. beilstein-journals.orgspirochem.com The fragmentation patterns observed in MS/MS experiments provide valuable clues to the impurity's structure. spirochem.com

Potential impurities in this compound are often related to its synthesis. Common synthetic routes for the parent compound, 2-aminobenzonitrile, can inform the search for likely by-products. guidechem.com For example:

Starting Materials: Unreacted starting materials, such as 2-nitrobenzonitrile (B147312) or isatin (B1672199), may be present. guidechem.comgoogle.com

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

Side-products: Side reactions, such as the hydrolysis of the nitrile group to form the corresponding amide ((2-Amino-3-methylphenyl)acetamide) or carboxylic acid ((2-Amino-3-methylphenyl)acetic acid), can occur. Other by-products can arise from dimerization or reactions with reagents and solvents.

Once a tentative structure is proposed, the definitive identification is achieved by synthesizing an authentic sample of the suspected impurity and confirming its identity through techniques like NMR spectroscopy. beilstein-journals.orgspirochem.com The synthesized standard is then co-injected with the sample in an HPLC analysis to confirm that its retention time matches that of the unknown peak. beilstein-journals.org

Table 4: Potential Impurities in this compound Synthesis

Potential ImpurityLikely SourceReference
2-Nitro-3-methylbenzonitrileUnreacted starting material from a reduction reaction. google.com
(2-Amino-3-methylphenyl)acetamidePartial hydrolysis of the nitrile group.
(2-Amino-3-methylphenyl)acetic acidComplete hydrolysis of the nitrile group.
Isomeric AminomethylphenylacetonitrilesImpurities in starting materials or isomerization during synthesis. researchgate.net
Isatin-related compoundsBy-products from syntheses starting with isatin derivatives. guidechem.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2-Amino-3-methylphenyl)acetonitrile in laboratory settings?

  • Methodological Answer :

  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
  • Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks, as acetonitrile derivatives release toxic vapors (e.g., HCN under decomposition) .
  • Store in sealed, labeled containers in dry, well-ventilated areas away from ignition sources (flash point <12.8°C) .
  • For spills, employ inert absorbents and avoid water jets to prevent vapor dispersion .

Q. How can researchers determine the solubility profile of this compound in mixed aqueous-organic systems?

  • Methodological Answer :

  • Conduct phase-solubility studies using techniques like shake-flask methods. For example:
  • Prepare binary solvent systems (e.g., acetonitrile-water) at varying ratios (25°C, 1 atm) .
  • Measure solubility via UV-Vis spectroscopy or gravimetry, noting phase separation thresholds (e.g., acetonitrile’s miscibility limit at ~16% v/v in water) .
  • Use log Pow (-0.54 for acetonitrile) to predict partitioning behavior and optimize solvent selection .

Q. What analytical techniques are suitable for preliminary purity assessment of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water mobile phases (e.g., 72% acetonitrile, 0.84 mL/min flow rate) for baseline separation of impurities .
  • GC-FID : Optimize injector temperature (e.g., 250°C) and carrier gas flow to resolve volatile byproducts .
  • Validate methods with spiked impurity standards (e.g., 1 mg/mL) and factorial design to assess robustness .

Advanced Research Questions

Q. How can contradictory toxicity data between in vitro and in vivo studies for this compound derivatives be resolved?

  • Methodological Answer :

  • Cross-validate assays: Compare acute oral toxicity (e.g., LD50 in rats) with in vitro cytotoxicity (e.g., IC50 in HepG2 cells) .
  • Assess metabolic activation: Use liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) to identify toxic metabolites (e.g., cyanide release) .
  • Apply statistical tools (e.g., Student’s t-test, α=0.05) to evaluate significance of interspecies variability .

Q. What experimental design strategies mitigate co-elution issues in HPLC analysis of this compound with structurally similar impurities?

  • Methodological Answer :

  • Quality by Design (QbD) :
  • Define Critical Quality Attributes (CQAs): Resolution ≥1.5, tailing factor <2 .
  • Optimize factors via central composite design: Vary acetonitrile concentration (60–80%), column temperature (25–35°C), and pH (2–4) .
  • Validate using failure mode analysis (e.g., ±2% flow rate deviation) to ensure robustness .
  • Gradient Elution : Implement step-down gradients (e.g., 90% → 60% acetonitrile) to enhance peak symmetry for polar impurities .

Q. How do electrostatic interactions influence the stability of this compound in nonpolar solvents?

  • Methodological Answer :

  • Dielectric Constant Analysis : Measure solvent polarity (e.g., acetonitrile: ε=37.5) to assess dipole-dipole stabilization .
  • Molecular Dynamics Simulations : Model charge distribution using software (e.g., Gaussian) to predict aggregation tendencies in toluene (ε=2.4) .
  • Experimental Validation : Monitor degradation via NMR or FTIR under controlled humidity/temperature to correlate stability with solvent properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.